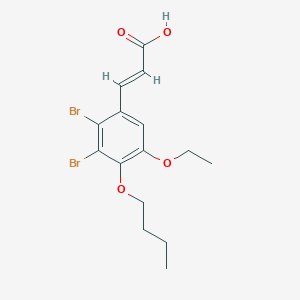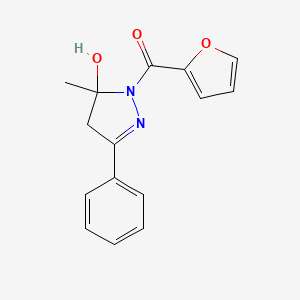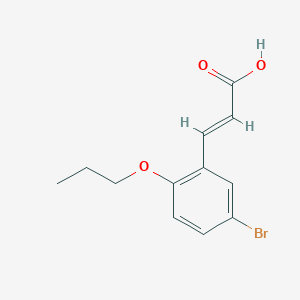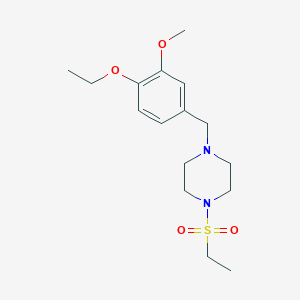![molecular formula C16H23N3O2S B10878329 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878329.png)
3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a propylsulfonyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through cyclization reactions involving diamines and sulfonium salts.
Substitution with Propylsulfonyl Group: The propylsulfonyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential antimicrobial, antiviral, and anticancer activities.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(BUTYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
Uniqueness
The uniqueness of 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propylsulfonyl group may confer distinct properties compared to other sulfonyl-substituted piperazine derivatives, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)13-14-12-17-16-6-4-3-5-15(14)16/h3-6,12,17H,2,7-11,13H2,1H3 |
InChI Key |
RURVCUUMZFDATD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)



![2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10878273.png)

![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10878286.png)
![1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B10878288.png)
![(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878290.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10878291.png)
![2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B10878298.png)
![2-[(4-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878311.png)
![4-[[4-[(3,4-Dicyanophenyl)iminomethyl]phenyl]methylideneamino]benzene-1,2-dicarbonitrile](/img/structure/B10878316.png)

